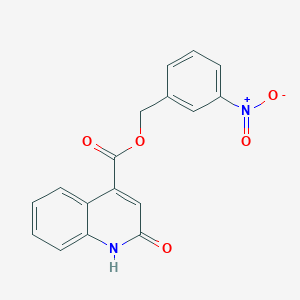
3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in a variety of areas, including as a fluorescent probe for imaging biological systems and as a potential therapeutic agent for the treatment of cancer and other diseases. In
科学研究应用
3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is as a fluorescent probe for imaging biological systems. This compound has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques. Additionally, 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate has been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases. Research has shown that this compound has the ability to induce apoptosis in cancer cells, making it a promising candidate for further study in this area.
作用机制
The mechanism of action of 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate is not fully understood, but research has suggested that it may act by inducing oxidative stress and DNA damage in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate has a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, as well as inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. Additionally, research has suggested that this compound may have antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate in lab experiments is its strong fluorescence properties. This compound has been shown to exhibit strong fluorescence, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques. Additionally, this compound has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases. However, there are also limitations to using this compound in lab experiments. The synthesis of 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate can be challenging, and careful attention must be paid to reaction conditions and purification methods to ensure high yields and purity. Additionally, further research is needed to fully elucidate the mechanism of action of this compound.
未来方向
There are many potential future directions for research on 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate. One area of interest is the development of new synthesis methods that can improve yields and purity of this compound. Additionally, further research is needed to fully elucidate the mechanism of action of this compound, as well as its potential applications in the treatment of cancer and other diseases. Other potential future directions include the development of new imaging techniques that can take advantage of the strong fluorescence properties of this compound, as well as the exploration of its potential antioxidant properties. Overall, 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate is a promising compound with many potential applications in scientific research, and further study in this area is warranted.
合成方法
The synthesis of 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate can be achieved through a variety of methods. One common method is the reaction of 2-hydroxy-4-quinolinecarboxylic acid with 3-nitrobenzyl chloride in the presence of a base such as triethylamine. Other methods include the use of nitrobenzene and quinoline as starting materials. The synthesis of this compound typically requires careful attention to reaction conditions and purification methods to ensure high yields and purity.
属性
IUPAC Name |
(3-nitrophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-16-9-14(13-6-1-2-7-15(13)18-16)17(21)24-10-11-4-3-5-12(8-11)19(22)23/h1-9H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRIWJZOKWHAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802419 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Nitrobenzyl 2-hydroxy-4-quinolinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

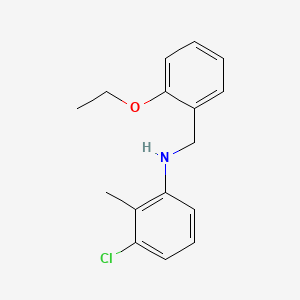
![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)
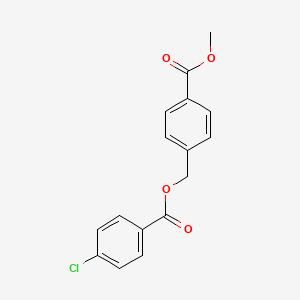
![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)
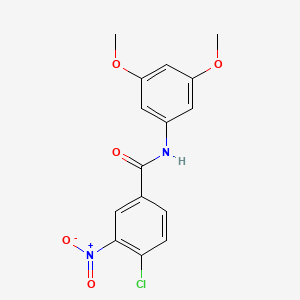
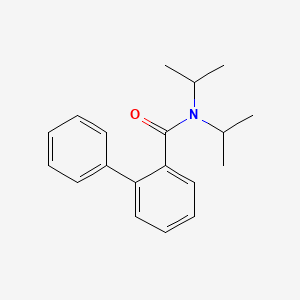
![5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5776795.png)

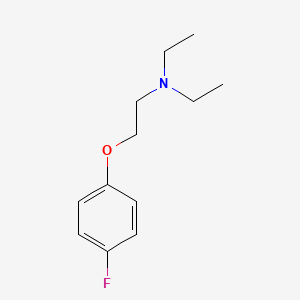
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5776808.png)

![3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5776825.png)

![N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5776856.png)